molecular formula C10H13ClO3 B8032898 3-Chloro-5-methoxy-4-propoxyphenol

3-Chloro-5-methoxy-4-propoxyphenol

Cat. No.: B8032898
M. Wt: 216.66 g/mol
InChI Key: PFWCRPKVMGPOCO-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-propoxyphenol is a phenolic derivative characterized by a hydroxyl (-OH) group at the para position relative to a propoxy (-OCH2CH2CH3) substituent, with additional chloro (-Cl) and methoxy (-OCH3) groups at the 3 and 5 positions, respectively.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-3-4-14-10-8(11)5-7(12)6-9(10)13-2/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCRPKVMGPOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chlorination, methylation, and propoxylation reactions under controlled conditions . For instance, the chlorination of a phenol derivative can be achieved using sulfuryl chloride as the chlorinating agent, followed by methylation using dimethyl sulfate and propoxylation using propyl bromide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-methoxy-4-propoxyphenol may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro, methoxy, and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the chloro group can yield a dechlorinated phenol derivative .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-methoxy-4-propoxyphenol exerts its effects involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The chloro, methoxy, and propoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

a) 3-(3-Chloro-5-methoxy-4-propoxyphenyl)methanol
  • Structure: Replaces the phenolic -OH with a hydroxymethyl (-CH2OH) group.
  • Molecular Formula : C11H15ClO3 (vs. C10H13ClO3 for the target compound).
  • Key Differences: Reduced acidity due to the absence of the phenolic proton (pKa ~10 for phenol vs. ~15 for benzyl alcohols).
b) 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic Acid
  • Structure : Features an acrylic acid (-CH2CH2COOH) substituent.
  • Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4-5) and hydrogen-bonding capacity, enhancing water solubility compared to the phenol. Potential for conjugation reactions (e.g., amide formation) due to the carboxylic acid functionality .
c) Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
  • Structure: Contains an ester (-COOCH3) and amino (-NH2) group.
  • Key Differences: The ester group increases stability under basic conditions but is hydrolyzable in acidic environments. The amino group enables participation in nucleophilic reactions, such as diazotization or Schiff base formation .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted Solubility (Water) LogP (Lipophilicity)
3-Chloro-5-methoxy-4-propoxyphenol 230.66 g/mol -OH, -Cl, -OCH3, -OCH2CH2CH3 Low (hydrophobic groups) ~2.5–3.0
(3-Chloro-5-methoxy-4-propoxyphenyl)methanol 230.69 g/mol -CH2OH, -Cl, -OCH3, -OCH2CH2CH3 Moderate (polar -CH2OH) ~2.0–2.5
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid 284.70 g/mol -COOH, -Cl, -OCH3, -OCH2CH2CH3 High (ionizable -COOH) ~1.5–2.0

Notes:

  • The propoxy chain in all compounds contributes to higher LogP values compared to shorter alkoxy groups (e.g., methoxy).
  • Chlorine’s electron-withdrawing effect enhances stability toward electrophilic substitution but may reduce reactivity in nucleophilic environments .

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